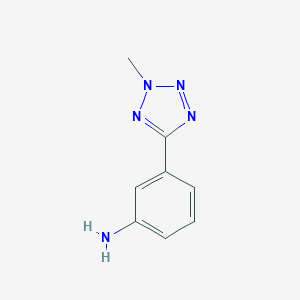

3-(2-methyl-2H-tetrazol-5-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGHNXCWKDXJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560357 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114934-51-9 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-(2-methyl-2H-tetrazol-5-yl)aniline

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 3-(2-methyl-2H-tetrazol-5-yl)aniline, a key building block in medicinal chemistry and materials science. The document outlines a robust, multi-step synthetic pathway commencing from 3-nitrobenzonitrile. It delves into the mechanistic rationale behind each synthetic step, including the critical [3+2] cycloaddition for tetrazole formation, the regioselective N-methylation, and the final selective reduction of the nitro moiety. Furthermore, this guide establishes a full characterization framework, detailing the expected analytical signatures from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the preparation and validation of this versatile chemical intermediate.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring is a unique five-membered heterocycle containing four nitrogen atoms. In the field of drug development, it is widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[1] This property allows medicinal chemists to replace a potentially labile carboxylic acid functional group in a drug candidate with a tetrazole ring, often leading to improved pharmacokinetic profiles, such as enhanced metabolic stability and better cell membrane permeability, without sacrificing the necessary acidity for target binding. The title compound, this compound, incorporates this valuable tetrazole moiety along with a reactive aniline group, making it an exceptionally useful scaffold for generating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.

Recommended Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 3-nitrobenzonitrile. This pathway is designed for efficiency, scalability, and control over the final product's regiochemistry.

The overall synthetic transformation is illustrated below:

Caption: High-level overview of the three-step synthesis.

Step 1: [3+2] Cycloaddition for Tetrazole Ring Formation

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between the nitrile group of 3-nitrobenzonitrile and an azide salt to form the tetrazole ring.[2]

-

Reaction: 3-Nitrobenzonitrile + Sodium Azide → 5-(3-Nitrophenyl)-1H-tetrazole

-

Causality: The use of a Lewis acid catalyst, such as a zinc salt (e.g., ZnBr₂), is critical for this transformation.[3][4] The zinc ion coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide ion. Performing this reaction in water is an environmentally friendly and safer alternative to traditional organic solvents, mitigating the risk of generating explosive heavy metal azides or the hazardous hydrazoic acid (HN₃), especially when the pH is maintained near neutral or slightly alkaline.[4]

Step 2: N-Methylation of the Tetrazole Ring

Alkylation of 5-substituted-1H-tetrazoles can occur on either the N1 or N2 position of the tetrazole ring, typically yielding a mixture of regioisomers.[5]

-

Reaction: 5-(3-Nitrophenyl)-1H-tetrazole + Methyl Iodide → 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole + 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

-

Causality: The ratio of N1 to N2 alkylation is influenced by several factors, including the electronic nature of the C5 substituent, the solvent, the counter-ion, and the alkylating agent. For 5-phenyltetrazole, methylation often produces both isomers.[5][6] The desired 2-methyl isomer must be separated from the 1-methyl byproduct, typically via column chromatography, by exploiting their different polarities.

Step 3: Selective Reduction of the Nitro Group

The final step involves the reduction of the aromatic nitro group to an amine. This transformation must be selective to avoid reduction or cleavage of the tetrazole ring.

-

Reaction: 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole → this compound

-

Causality: A variety of reagents can be used for nitro group reduction.[7] Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and effective method. However, acidic reducing systems like tin(II) chloride (SnCl₂) in hydrochloric acid are also highly reliable, cost-effective, and generally do not affect the tetrazole ring, making them an excellent choice for this step. The reaction proceeds via a series of electron and proton transfers, ultimately converting the -NO₂ group to the -NH₂ group.

Detailed Experimental Protocols

The following diagram outlines the comprehensive workflow from synthesis to final characterization.

Caption: Experimental workflow from synthesis to final validation.

Protocol 1: Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole

-

To a round-bottom flask equipped with a reflux condenser, add 3-nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

-

Add deionized water to form a suspension (approx. 5-10 mL per gram of nitrile).

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the mixture to pH ~2 with concentrated HCl. This will protonate the tetrazole and cause it to precipitate. Caution: This step should be performed in a well-ventilated fume hood as toxic HN₃ gas may be evolved.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield 5-(3-nitrophenyl)-1H-tetrazole as a solid.

Protocol 2: Synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

-

Dissolve 5-(3-nitrophenyl)-1H-tetrazole (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask.

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting crude residue contains a mixture of the N1 and N2 methylated isomers. Purify this mixture using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-methyl-5-(3-nitrophenyl)-2H-tetrazole isomer.

Protocol 3: Synthesis of this compound

-

Suspend 2-methyl-5-(3-nitrophenyl)-2H-tetrazole (1.0 eq) in ethanol or concentrated HCl in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise while stirring. An exothermic reaction may be observed.

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and carefully basify with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or a short silica gel plug to obtain pure this compound.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The expected data is summarized below.

| Property | Value |

| Molecular Formula | C₈H₉N₅[8] |

| Molecular Weight | 175.19 g/mol [8] |

| Appearance | Expected to be a solid |

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~4.4 ppm), the amine protons (broad singlet, ~3.8-5.5 ppm, concentration-dependent), and four distinct aromatic protons in the range of ~6.7-7.8 ppm. |

| ¹³C NMR | Signals for the methyl carbon (~40 ppm), four unique aromatic carbons (between ~110-150 ppm), the aromatic carbon attached to the amine (~148 ppm), and the tetrazole ring carbon (~164 ppm). |

| IR (cm⁻¹) | N-H stretching of the amine (two bands, ~3350-3450 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C=N and N=N stretching of the tetrazole ring (~1400-1500 cm⁻¹), and C=C stretching of the aromatic ring (~1580-1620 cm⁻¹). |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 176.0931. Found should be within ± 5 ppm. |

Safety and Handling

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates highly toxic and explosive hydrazoic acid. Handle with extreme caution in a well-ventilated fume hood.

-

Methyl Iodide (CH₃I): A known carcinogen and a potent alkylating agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Tin(II) Chloride (SnCl₂): Corrosive and can cause burns. Handle with appropriate PPE.

-

General Precautions: All synthetic steps should be carried out in a well-ventilated laboratory fume hood. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

Conclusion

This guide provides a comprehensive and technically grounded framework for the successful synthesis and characterization of this compound. By understanding the chemical principles behind each step, from the catalyzed cycloaddition to the selective final reduction, researchers can confidently produce this valuable building block with high purity. The detailed protocols and characterization data serve as a reliable resource for scientists in academic and industrial settings, facilitating further research and development in medicinal chemistry and materials science.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Li, Z., et al. (2022). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]

-

Hasaninejad, A., et al. (2012). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1354-1361. [Link]

-

Maleki, A., et al. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs. RSC Advances, 11(21), 12596-12608. [Link]

-

Henry, R. A. (1951). Methylation of 5-Phenyltetrazole. Journal of the American Chemical Society, 73(9), 4470–4470. [Link]

-

Journal of the American Chemical Society. (n.d.). Methylation of 5-Phenyltetrazole. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Sureshbabu, G., et al. (2007). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 46B(8), 1315-1317. [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

-

Kumar, A., et al. (2009). A Novel Approach for Synthesis of Substituted Tetrazoles. Revista de Chimie, 60(8), 807-810. [Link]

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound | C8H9N5 | CID 14442127 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(2-methyl-2H-tetrazol-5-yl)aniline chemical properties and structure

An In-Depth Technical Guide to 3-(2-Methyl-2H-tetrazol-5-yl)aniline

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its core chemical properties, structure, synthesis, and reactivity, grounding the discussion in established scientific principles and methodologies.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound belongs to a class of compounds featuring two key pharmacologically relevant moieties: a substituted aniline ring and a tetrazole heterocycle. The tetrazole ring, in particular, is recognized as a "privileged scaffold" in drug development.[1] Its unique physicochemical properties allow it to act as a bioisostere—a molecular mimic—of the carboxylic acid group.[2] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, making tetrazole derivatives highly sought after in the design of novel therapeutics for a wide range of diseases, including hypertension, cancer, and infectious diseases.[3][4] The aniline portion of the molecule provides a versatile synthetic handle for further chemical modification, allowing for the exploration of a vast chemical space. This guide will focus on the specific N2-methylated isomer, a structural feature that critically influences the molecule's electronic properties and spatial arrangement.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 114934-51-9 | [5][6] |

| Molecular Formula | C₈H₉N₅ | [5] |

| Molecular Weight | 175.19 g/mol | [5][6] |

| IUPAC Name | 3-(2-methyltetrazol-5-yl)aniline | [5] |

| SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)N | [5] |

| InChI Key | MQGHNXCWKDXJLP-UHFFFAOYSA-N | [5] |

| Form | Solid (at STP) | |

| XLogP3 (Predicted) | 1.1 | [5] |

Chemical Structure and Isomerism

The structure of this compound is defined by a phenyl ring substituted at the 1 and 3 positions with an amino group and a 2-methyl-2H-tetrazol-5-yl group, respectively.

Structural Diagram

The specific regiochemistry of the methyl group on the N2 position of the tetrazole ring is a critical structural feature.

Caption: Chemical structure of this compound.

N-Alkylation Isomerism

The alkylation of a 5-substituted-1H-tetrazole can result in two possible regioisomers: the N1-alkylated and the N2-alkylated products. The distribution of these products is highly dependent on the reaction conditions, including the solvent, base, and alkylating agent used.[7][8] The synthesis of this compound specifically requires conditions that favor methylation at the N2 position. The distinction between these isomers is critical as they possess different electronic and steric profiles, which can lead to different biological activities.

Synthesis and Purification

The synthesis of this compound is logically approached via a two-step sequence: (1) formation of the tetrazole ring from a nitrile precursor, followed by (2) regioselective methylation.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-(1H-Tetrazol-5-yl)aniline Intermediate

This step involves the [3+2] cycloaddition of an azide to a nitrile, a standard and robust method for forming the tetrazole ring.[9]

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminobenzonitrile (1.0 eq), sodium azide (NaN₃, 3.0 eq), and triethylammonium chloride (Et₃N·HCl, 3.0 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent. The use of an amine salt like Et₃N·HCl avoids the generation of dangerously explosive and volatile hydrazoic acid (HN₃) in situ under controlled conditions.

-

Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add water to the reaction mixture. Acidify the aqueous layer with concentrated HCl to a pH of ~2-3 to protonate the tetrazole. The product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(1H-tetrazol-5-yl)aniline.

Step 2: N-Methylation to this compound

Alkylation of 5-substituted tetrazoles often yields a mixture of N1 and N2 isomers. The use of a two-phase system with a phase-transfer catalyst can influence the product ratio.[10][11]

-

Reagent Setup: Suspend the 3-(1H-tetrazol-5-yl)aniline intermediate (1.0 eq) in a biphasic system of dichloromethane and aqueous sodium hydroxide.

-

Alkylation: Add methyl iodide (CH₃I, 1.1 eq) to the mixture. The reaction is often carried out at or slightly above room temperature. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction but may not be strictly necessary.[10]

-

Reaction: Stir the mixture vigorously for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Separate the organic layer. Wash it with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic solution under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, must be purified. Purification via silica gel column chromatography is the standard method to separate the two regioisomers.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the aniline ring (typically in the δ 6.5-7.5 ppm range), a singlet for the N-CH₃ group (around δ 4.0-4.4 ppm), and a broad singlet for the -NH₂ protons.

-

¹³C NMR: The most diagnostic signal is that of the tetrazole ring carbon. For the N2-substituted isomer, this carbon signal is expected to appear significantly downfield, at approximately δ 163-165 ppm .[12][13] In contrast, the N1-isomer would show this carbon signal further upfield, around δ 154-156 ppm.[12] This difference provides a definitive method for assigning the correct regiochemistry. Signals for the aromatic carbons and the N-methyl carbon (around δ 35-40 ppm) would also be present.

-

Mass Spectrometry (MS): ESI-MS would show the protonated molecular ion [M+H]⁺ at m/z 176.09, confirming the molecular weight.[5]

-

Infrared (IR) Spectroscopy: The spectrum would display characteristic stretches for N-H bonds of the primary amine (around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), C=C and C=N bonds (in the 1450-1650 cm⁻¹ region), and N=N stretching of the tetrazole ring.

Reactivity and Chemical Behavior

-

Aniline Moiety: The primary aromatic amine group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing a wide array of functional groups.

-

Tetrazole Ring: The 2,5-disubstituted tetrazole ring is generally aromatic and metabolically stable.[1] It is less acidic than the 1H-tetrazole precursor. Under harsh conditions, such as high temperatures, 2,5-disubstituted tetrazoles can undergo thermal decomposition, often with the elimination of N₂ gas.[12]

Applications in Drug Discovery

The primary value of this compound in drug discovery lies in its utility as a versatile building block.

-

Carboxylic Acid Bioisostere: The tetrazole group is a well-established bioisostere for the carboxylic acid functional group.[2] Both groups are acidic (though the N-H tetrazole is closer in pKa to a carboxylic acid than the N-alkylated version), planar, and can participate in similar hydrogen bonding interactions with biological targets. Replacing a carboxylate with a tetrazole can:

-

Increase lipophilicity, potentially improving cell membrane permeability.

-

Enhance metabolic stability by blocking sites of enzymatic degradation.[1]

-

Modulate the pKa and overall electronic profile of the molecule.

-

-

Synthetic Intermediate: The aniline nitrogen provides a reactive site for building out larger, more complex molecules. It can be used as a nucleophile in coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to link the tetrazole-aniline scaffold to other pharmacophores, enabling the rapid generation of compound libraries for screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4. The GHS hazard statement is H302: Harmful if swallowed.[5]

-

Precautions for Safe Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Conditions for Safe Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

- Tetrazole derivatives possessing devised important pharmacological properties. (n.d.).

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). Frontiers.

- Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. (2025, August 6).

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017, August 24). International Journal of Pharmaceutical Sciences Review and Research.

- Biological Potentials of Substituted Tetrazole Compounds. (n.d.). Pharmaceutical Methods.

- Popova, E. A., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemical and Biochemical Engineering Quarterly, 28(2), 241–246.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8).

- Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2025, December 11).

- Popova, E. A., et al. (2014).

- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl

- SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.).

- Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452-12459.

- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.

- 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (n.d.). MDPI.

- Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.

- This compound. (n.d.). PubChem.

- Saikia, R. A., et al. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 9782–9796.

- Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (n.d.).

- Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC - PubMed Central.

- This compound. (n.d.). Beijing Xinheng Research Technology Co., Ltd.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- Alkylation of substituted phenols in DMF by MeI using TMGN (bis - Sciforum. (n.d.). Sciforum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H9N5 | CID 14442127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:114934-51-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]

- 13. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(2-methyl-2H-tetrazol-5-yl)aniline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(2-methyl-2H-tetrazol-5-yl)aniline. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the tetrazole and aniline moieties. Understanding its structural and electronic characteristics through spectroscopic analysis is paramount for its application in drug design and development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation.

Molecular Structure and Overview

This compound possesses a molecular formula of C₈H₉N₅ and a molecular weight of approximately 175.19 g/mol .[1] The structure features a meta-substituted aniline ring linked to a 2-methyl-2H-tetrazole ring. The correct assignment of the methyl group to the N2 position of the tetrazole ring is a critical aspect of its characterization, as different isomers will exhibit distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t, J = 7.8 Hz | 1H | H-5' |

| ~7.05 | d, J = 7.7 Hz | 1H | H-6' |

| ~6.85 | s | 1H | H-2' |

| ~6.70 | d, J = 8.0 Hz | 1H | H-4' |

| ~5.40 | s | 2H | -NH₂ |

| ~4.20 | s | 3H | -CH₃ |

Expert Interpretation & Causality:

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons on the aniline ring. The triplet at approximately 7.30 ppm is assigned to H-5' due to its coupling with the two adjacent protons. The doublets at ~7.05 ppm and ~6.70 ppm are assigned to H-6' and H-4' respectively, each being coupled to one neighboring proton. The singlet at ~6.85 ppm corresponds to the H-2' proton, which is ortho to the bulky tetrazole substituent and meta to the amino group, resulting in minimal coupling. The broad singlet at around 5.40 ppm is characteristic of the two protons of the primary amine (-NH₂). The sharp singlet at approximately 4.20 ppm is assigned to the three protons of the methyl group attached to the tetrazole ring. Its downfield shift is due to the deshielding effect of the nitrogen-rich heterocyclic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable protons like those of the amine group.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle to ensure quantitative integration.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct for accurate integration. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C-5 (Tetrazole) |

| ~149.0 | C-1' |

| ~131.0 | C-3' |

| ~129.5 | C-5' |

| ~116.0 | C-6' |

| ~114.5 | C-4' |

| ~112.0 | C-2' |

| ~39.0 | -CH₃ |

Expert Interpretation & Causality:

The ¹³C NMR spectrum is expected to show eight distinct signals. The signal at approximately 164.0 ppm is characteristic of the carbon atom in a 2,5-disubstituted tetrazole ring.[2] The aromatic carbons of the aniline ring are predicted to appear between 112.0 and 149.0 ppm. The carbon bearing the amino group (C-1') is expected at the most downfield position in this range (~149.0 ppm) due to the deshielding effect of the nitrogen atom. The carbon attached to the tetrazole ring (C-3') is also significantly deshielded. The remaining aromatic carbon signals are assigned based on substituent effects. The upfield signal at approximately 39.0 ppm is assigned to the methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency) with a broadband probe.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio for all carbon signals.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Weak | C-H stretching (aliphatic -CH₃) |

| 1620 - 1580 | Strong | C=C stretching (aromatic ring) and N-H bending |

| 1500 - 1400 | Medium | N=N and C=N stretching (tetrazole ring) |

| 1380 - 1360 | Weak | C-H bending (-CH₃) |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic meta-substitution) |

Expert Interpretation & Causality:

The IR spectrum will be dominated by the characteristic vibrations of the aniline and tetrazole moieties. The two sharp bands in the 3450-3300 cm⁻¹ region are indicative of the asymmetric and symmetric N-H stretching of the primary amine. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. The strong absorption between 1620 and 1580 cm⁻¹ is due to the C=C stretching of the phenyl ring, likely overlapping with the N-H bending vibration. The vibrations of the tetrazole ring, specifically the N=N and C=N stretching, are predicted to appear in the 1500-1400 cm⁻¹ region.[3] The strong bands in the fingerprint region (850-750 cm⁻¹) are characteristic of the out-of-plane C-H bending for a meta-substituted benzene ring.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press. This method is chosen to obtain a high-resolution spectrum of the solid-state sample.

-

Instrument Setup: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 175 | [M]⁺ | Molecular Ion |

| 147 | High | [M - N₂]⁺ |

| 118 | High | [M - N₂ - HCN]⁺ or [C₆H₄NH₂CN]⁺ |

Data sourced from PubChem CID 14442127.[1]

Expert Interpretation & Causality:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 175, corresponding to the molecular weight of the compound. A prominent fragmentation pathway for 2,5-disubstituted tetrazoles involves the facile loss of a molecule of nitrogen (N₂), which would result in a strong peak at m/z 147.[2] Further fragmentation of this ion could involve the loss of a hydrogen cyanide (HCN) molecule or rearrangement to form a stable cyano-aniline radical cation, leading to the observed peak at m/z 118.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol) if using a GC-MS system.

-

Ionization: Utilize electron ionization (EI) at 70 eV. EI is a standard hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

Visualization of Key Structural Features

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and the numbering scheme used for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow for spectroscopic characterization.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. [Link]

-

MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

-

Semantic Scholar. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. [Link]

-

NIH. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. [Link]

-

NIH. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. [Link]

-

MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-(2-Methyl-2H-tetrazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 3-(2-methyl-2H-tetrazol-5-yl)aniline, a heterocyclic compound of interest in pharmaceutical research. Understanding these fundamental physicochemical properties is critical for the successful development of new chemical entities, from early-stage discovery through to formulation and manufacturing.[1] This document will delve into the theoretical and practical aspects of the compound's behavior in various solvents and under stress conditions, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound is a small molecule with the chemical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol .[2] Its structure, featuring a phenyl ring substituted with an aniline group and a methyl-tetrazole moiety, suggests a compound with a unique combination of polarity and potential for various intermolecular interactions. The tetrazole ring, in particular, is a common bioisostere for carboxylic acids in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. A thorough characterization of its solubility and stability is paramount for its advancement as a potential drug candidate.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₉N₅ | PubChem[2] |

| Molecular Weight | 175.19 g/mol | PubChem[2] |

| InChIKey | MQGHNXCWKDXJLP-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| Form | Solid | Sigma-Aldrich[3] |

| CAS Number | 114934-51-9 | PubChem[2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[4] While specific experimental data for this compound is not extensively published, we can infer its likely solubility profile based on its structural components and data from closely related analogs, such as 5-phenyltetrazole.[5] The presence of the aniline and tetrazole groups suggests a degree of polarity, while the phenyl and methyl groups contribute to its lipophilicity.

The choice of solvents for solubility screening is guided by their relevance in pharmaceutical processing, including synthesis, purification, and formulation. The following table presents an estimated solubility profile in a range of common pharmaceutical solvents, categorized by their polarity and function. The data for the closely related 5-phenyltetrazole provides a valuable reference point.[5]

Table 1: Estimated Solubility of this compound in Various Solvents at Ambient Temperature (20-25°C)

| Solvent | Solvent Class | Expected Solubility | Rationale & Causality |

| Water (pH 7.4) | Aqueous | Low to Moderate | The aniline group's basicity and the tetrazole's potential for hydrogen bonding may be offset by the phenyl ring's hydrophobicity. |

| Phosphate Buffered Saline (PBS) | Aqueous Buffer | Low to Moderate | Similar to water, with potential for slight enhancement due to ionic strength. |

| Methanol | Polar Protic | High | The polar hydroxyl group can effectively solvate the polar functionalities of the molecule. |

| Ethanol | Polar Protic | High | Similar to methanol, offering good solvation for polar compounds. |

| Isopropanol | Polar Protic | Moderate | Reduced polarity compared to methanol and ethanol may lead to slightly lower solubility. |

| Acetone | Polar Aprotic | High | The strong dipole moment can interact favorably with the polar groups of the solute.[5] |

| Acetonitrile | Polar Aprotic | Moderate | While polar, its hydrogen bonding capacity is limited compared to protic solvents. |

| Ethyl Acetate | Moderately Polar | Moderate to Low | Represents a balance between polarity and non-polarity, often used in extractions and chromatography. |

| Dichloromethane (DCM) | Nonpolar | Low | The nonpolar nature of DCM is less likely to effectively solvate the polar aniline and tetrazole groups. |

| Toluene | Nonpolar | Very Low | The aromatic, nonpolar nature makes it a poor solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A universal solvent for many organic compounds due to its high polarity and strong hydrogen bond accepting ability.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, it is a powerful solvent for a wide range of compounds.[5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Protocol Steps:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Assessing the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[6] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby revealing potential degradation pathways and validating the stability-indicating nature of analytical methods.[7][8]

For this compound, the aniline and tetrazole moieties are the most likely sites of degradation. The aniline group is susceptible to oxidation, while the overall molecule could be prone to hydrolysis under acidic or basic conditions, and photodegradation.

Table 2: Predicted Stability Profile and Potential Degradation Pathways

| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale |

| Acidic (e.g., 0.1 M HCl) | Potentially Labile | Hydrolysis products of the aniline or tetrazole ring. | The nitrogen atoms in the molecule can be protonated, potentially leading to ring opening or other hydrolytic degradation. |

| Basic (e.g., 0.1 M NaOH) | Potentially Labile | Hydrolysis and/or oxidation products. | The aniline proton can be abstracted, potentially making the ring more susceptible to oxidation. |

| Oxidative (e.g., 3% H₂O₂) | Labile | N-oxides, hydroxylated derivatives, and colored degradation products. | The aniline group is known to be readily oxidized. |

| Thermal (e.g., 70°C) | Likely Stable | Minimal degradation expected. | The aromatic nature of the compound suggests good thermal stability. |

| Photolytic (ICH Q1B) | Potentially Labile | Photodegradation products, often colored. | Aromatic amines can be susceptible to photodegradation. |

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 8, 24 hours).

-

Basic: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal: Heat the stock solution at 70°C.

-

Photolytic: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil.

-

-

Sample Collection and Neutralization: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

If significant degradation is observed, further characterization of the degradants using techniques like LC-MS/MS and NMR may be necessary.

-

Diagram of the Forced Degradation Study Workflow:

Caption: Workflow for a Forced Degradation Study.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method.[9] This method must be able to accurately quantify the parent drug in the presence of its degradation products, process impurities, and excipients.

Key Considerations for Method Development:

-

Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all components.

-

Detection: UV detection is suitable for this compound due to the presence of the chromophoric phenyl ring. The detection wavelength should be chosen to maximize the response for both the parent compound and its impurities.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in established scientific principles and methodologies. While specific experimental data for this molecule is limited, the provided information, based on analogous compounds and general chemical knowledge, offers a robust framework for researchers and drug development professionals. The detailed protocols for solubility determination and forced degradation studies serve as a practical starting point for the characterization of this and other novel chemical entities. Further experimental work is necessary to definitively establish the solubility and stability profile of this compound, which will be instrumental in guiding its future development.

References

-

Bergstrom, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 99(Pt A), 182-198. [Link]

-

Hu, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. 2024 9th International Conference on Cloud Computing and Big Data Analytics (ICCCBDA), 461-466. [Link]

-

Klimovich, A., et al. (2015). Fragment-pair based drug molecule solubility prediction through attention mechanism. Journal of Cheminformatics, 7, 31. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14442127, this compound. [Link]

-

Roy, K., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery, 3(1), 226-242. [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

ResearchGate. (2025). Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate) at elevated temperatures. [Link]

-

BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1). [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

Li, X., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Applied Microbiology, 103(4), 931-939. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

ResearchGate. (2022). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2016). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]

-

Semantic Scholar. (2016). Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole. [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

Sources

- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H9N5 | CID 14442127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. pharmtech.com [pharmtech.com]

- 9. chromatographyonline.com [chromatographyonline.com]

The Synthetic Potential of 3-(2-methyl-2H-tetrazol-5-yl)aniline: A Technical Guide for Organic Synthesis and Drug Discovery

This technical guide delves into the potential applications of 3-(2-methyl-2H-tetrazol-5-yl)aniline in the realm of organic synthesis, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. While direct, extensive literature on this specific isomer is nascent, a comprehensive analysis of its constituent functional moieties—the aniline and the N-methyltetrazole ring—provides a robust framework for predicting its reactivity and exploring its synthetic utility. This guide will therefore extrapolate from well-established chemical principles and the known applications of closely related analogs to present a forward-looking perspective on the molecule's potential.

Introduction: A Building Block of Untapped Potential

This compound is a bifunctional organic molecule that marries the nucleophilic and diazotizable nature of an aniline with the unique physicochemical properties of an N-methylated tetrazole ring. The tetrazole moiety is a well-regarded pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group.[1][2] This substitution can enhance metabolic stability, improve lipophilicity, and modulate the acidity of the parent molecule, thereby favorably impacting its pharmacokinetic and pharmacodynamic profile.[1][3] The presence of the aniline group provides a versatile synthetic handle for a wide array of chemical transformations, positioning this molecule as a potentially valuable building block for the construction of complex, biologically active compounds.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical characteristics is paramount for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C8H9N5 | [4] |

| Molecular Weight | 175.19 g/mol | [4] |

| CAS Number | 114934-51-9 | [4] |

| Physical Form | Solid | |

| InChI Key | MQGHNXCWKDXJLP-UHFFFAOYSA-N | |

| SMILES | CN1N=C(C2=CC=CC(=C2)N)N=N1 | [4] |

Core Reactivity and Synthetic Paradigms

The synthetic utility of this compound can be dissected by considering the reactivity of its two primary functional groups.

The Aniline Moiety: A Gateway to Molecular Diversity

The primary aromatic amine of the aniline group is a nucleophilic center and a precursor to the versatile diazonium salt. This dual reactivity opens up numerous avenues for molecular elaboration.

One of the most powerful transformations of anilines is their conversion to diazonium salts, which are gateways to a plethora of functional groups that are otherwise difficult to install on an aromatic ring.

Caption: Diazotization of the aniline followed by Sandmeyer reactions.

Exemplary Protocol for Diazotization:

-

Dissolve this compound in a suitable acidic medium (e.g., HCl, H2SO4) at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

The resulting diazonium salt solution can be used immediately in subsequent reactions with various copper(I) salts (e.g., CuCl, CuBr, CuCN) to introduce halide or cyano functionalities, or heated in water to yield the phenol.

The nucleophilic amine can readily participate in acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a cornerstone of medicinal chemistry for linking molecular fragments.

Sources

Introduction: The Tetrazolylaniline Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of Substituted Tetrazolylanilines for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a cornerstone in contemporary drug design and development.[1][2][3] Its prominence is largely due to its role as a metabolically stable bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[1][4][5] By replacing a carboxylic acid with a tetrazole, medicinal chemists can often enhance a compound's lipophilicity, improve its metabolic stability, and increase its bioavailability without sacrificing the key interactions required for pharmacological activity.[1] The tetrazole functional group has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar hydrogen bonding interactions.[4][6]

When this privileged scaffold is appended to an aniline moiety, the resulting substituted tetrazolylanilines become a versatile class of compounds with broad applications.[7] These structures are integral to a wide range of therapeutic agents, demonstrating antibacterial, anticancer, antifungal, antiviral, and antihypertensive properties.[3][4][8] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies employed to construct these valuable molecules, focusing on the underlying mechanisms, experimental considerations, and practical applications of each method.

Core Synthetic Strategy 1: [3+2] Cycloaddition of Aminobenzonitriles

The most direct and widely employed route to 5-substituted tetrazoles, including those bearing an aniline group, is the formal [3+2] cycloaddition reaction between a nitrile and an azide source.[9][10][11] This method, often categorized under the umbrella of "click chemistry," is valued for its high efficiency and broad substrate scope.[12]

Causality and Mechanistic Insights

The reaction proceeds by the addition of an azide anion to the electrophilic carbon of the nitrile. While sometimes depicted as a concerted cycloaddition, evidence suggests a stepwise mechanism, particularly when using azide salts.[6][9] The process is often facilitated by a Lewis or Brønsted acid catalyst, which activates the nitrile by coordinating to its nitrogen atom, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the azide.[6][13] The resulting imidoyl azide intermediate then undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[9][14]

A variety of catalysts have been developed to improve reaction rates and yields under milder conditions. Zinc salts (e.g., ZnCl₂, Zn(OTf)₂) are commonly used and are effective in aqueous or alcoholic solvents.[13][15] More recently, advanced catalytic systems involving transition metals like cobalt and palladium, as well as heterogeneous nanocatalysts, have been reported to offer enhanced efficiency, recyclability, and greener reaction profiles.[16][17][18]

Caption: Mechanism of Lewis acid-catalyzed [3+2] cycloaddition.

Experimental Protocol: Zinc-Catalyzed Synthesis of 5-(4-aminophenyl)-1H-tetrazole

This protocol is adapted from the general method described by Demko and Sharpless for the synthesis of 5-substituted-1H-tetrazoles.[13]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-aminobenzonitrile (1.18 g, 10 mmol), sodium azide (NaN₃, 0.78 g, 12 mmol), and zinc chloride (ZnCl₂, 0.27 g, 2 mmol).

-

Reaction Setup: Add 20 mL of a 1:1 mixture of isopropanol and water to the flask.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl). This protonates the tetrazole and causes it to precipitate. Caution: Acidification of azide-containing solutions will generate volatile and highly toxic hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 15 mL) to remove any remaining salts.

-

-

Purification: The crude product is often pure enough for subsequent use. If necessary, recrystallize from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain the final product, 5-(4-aminophenyl)-1H-tetrazole.

| Substrate (Aminobenzonitrile) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 4-Aminobenzonitrile | ZnCl₂ | i-PrOH/H₂O | 18 | ~95 | [13] |

| 3-Aminobenzonitrile | ZnBr₂ | H₂O | 12 | 98 | [13] |

| 4-Amino-2-chlorobenzonitrile | Co(II) Complex | DMSO | 12 | 96 | [10][17] |

| 4-Amino-3-methylbenzonitrile | Fe₃O₄@L-lysine-Pd(0) | Water | 1 | 94 | [18] |

Core Synthetic Strategy 2: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for rapidly generating molecular complexity. The Ugi-tetrazole reaction is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles and is particularly well-suited for creating libraries of substituted tetrazolylanilines.[11][19][20][21]

Causality and Mechanistic Insights

The Ugi-tetrazole reaction is a four-component reaction involving an oxo component (aldehyde or ketone), an amine (in this case, a substituted aniline), an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃).[22]

-

Iminium Ion Formation: The reaction initiates with the condensation of the aniline and the aldehyde to form a Schiff base, which is then protonated to generate a reactive iminium ion.

-

α-Adduct Formation: The isocyanide and the azide anion add to the iminium ion in a concerted or rapid stepwise fashion to form a nitrilium ion intermediate.

-

Intramolecular Cyclization: This intermediate is then attacked intramolecularly by the azide nitrogen, leading to the formation of the 1,5-disubstituted tetrazole ring.

This one-pot process allows for significant structural diversity, as each of the four components can be varied independently to produce a wide array of final products.[19]

Caption: Workflow for the Ugi-tetrazole multicomponent reaction.

Experimental Protocol: Ugi Synthesis of a 1,5-Disubstituted Tetrazolylaniline

This protocol is a generalized procedure based on established Ugi-tetrazole methodologies.[22]

-

Reagent Preparation: To a 25 mL vial, add the substituted aniline (1.0 mmol), the aldehyde (1.0 mmol), and methanol (5 mL).

-

Reaction Initiation: Stir the mixture at room temperature for 10 minutes. Then, add the isocyanide (1.0 mmol) followed by trimethylsilyl azide (TMSN₃, 1.1 mmol).

-

Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

The crude residue can then be purified directly.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,5-disubstituted tetrazolylaniline derivative.

Core Synthetic Strategy 3: Conversion of Anilides to Tetrazoles

Causality and Mechanistic Insights

This transformation requires an agent that can both activate the amide oxygen for elimination and serve as the azide source. Diphenyl phosphorazidate (DPPA) and its derivatives have been shown to be effective for this purpose.[23][24] The proposed mechanism involves the initial activation of the amide by the phosphorazidate, forming an imidate ester intermediate. This is followed by the elimination of the phosphate group and an intramolecular attack by the azide moiety, which ultimately cyclizes to form the tetrazole ring.[23] This method avoids the need for potentially toxic or explosive reagents and provides a direct route from readily available amides.[24]

Caption: Conversion of anilides to tetrazoles using DPPA.

Experimental Protocol: Synthesis of 1-Methyl-5-phenyl-1H-tetrazole from N-Methylbenzanilide

This protocol is adapted from the work of Ishihara, Shioiri, and Matsugi.[23]

-

Reagent Preparation: In a sealed tube, dissolve N-methylbenzanilide (0.2 mmol) in anhydrous pyridine (1.0 mL).

-

Reaction Initiation: Add diphenyl phosphorazidate (DPPA) (0.4 mmol, 2.0 equiv) to the solution.

-

Reaction Execution: Heat the sealed tube at 110°C for 24 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1,5-disubstituted tetrazole.

Conclusion and Future Outlook

The synthesis of substituted tetrazolylanilines is a mature field with a robust set of established methodologies. The [3+2] cycloaddition of aminobenzonitriles with azide sources remains the most prevalent and versatile approach, benefiting from a wide range of catalytic systems that enable mild and efficient transformations. For rapid diversification and the construction of complex molecular scaffolds, multicomponent strategies like the Ugi-tetrazole reaction offer unparalleled advantages in drug discovery settings. Furthermore, methods for the direct conversion of anilides provide a valuable alternative pathway.

Future research will likely focus on the development of even more sustainable and atom-economical synthetic routes. The use of flow chemistry, novel heterogeneous catalysts for enhanced recyclability, and biocatalytic methods represent promising avenues for exploration. As the demand for novel therapeutic agents continues to grow, the development of innovative and efficient methods for constructing the tetrazolylaniline core will remain a critical endeavor for the medicinal chemistry community.

References

- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.

- Ishihara, K., Shioiri, T., & Matsugi, M. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244–6247.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

- ChemHelpASAP. (2022).

- Popova, E. A., & Trifonov, R. E. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(7), 885.

- Verma, A., Joshi, N., & Singh, A. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Pharmaceutical Research, 20(9), 1-10.

- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

- Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.

- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.

- Koguro, Y., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Omega.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers Media SA.

- Ishihara, K., Shioiri, T., & Matsugi, M. (2020).

- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem.

- Mondal, B., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega.

- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.

- Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- Mondal, B., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)

- Various Applications of Functionalized Tetrazoles in Medicinal and M

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals.

- Reaction mechanism for tetrazole via [3+2] cycloaddition.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.

- 'Atypical Ugi' tetrazoles.

- Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction.

- Ugi tetrazole reactions by hydroxylamine in place of common amines.

- Topics (Click Chemistry). TCI AMERICA.

- Drugs in the Tetrazole Series.

- Known tetrazole synthesis via azido‐Ugi reaction and expected AU‐7CR.

- Patil, P., et al. (2016). Hydrazine in the Ugi Tetrazole Reaction. Synthesis, 48(08), 1122-1130.

- Method Of Synthesizing Tetrazines. University of California, San Diego.

- Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology.

- A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides.

- [3+2] click chemistry approach to tetrazine containing polymers. PubMed Central.

- [3+2] click chemistry approach to tetrazine containing polymers. RSC Publishing.

- Accessing Functionalized Tetrazines as Click Chemistry Tools: A Synthesis Guide for Chemists and Chemical Biologists.

- Synthesis of Substituted Sulfanyl 1H-Tetrazolyl Thiazolidinones.

- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemrestech.com [chemrestech.com]

- 8. Page loading... [guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1H-Tetrazole synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. ‘Atypical Ugi’ tetrazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Hydrazine in the Ugi Tetrazole Reaction [organic-chemistry.org]

- 23. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates [organic-chemistry.org]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(2-methyl-2H-tetrazol-5-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-methyl-2H-tetrazol-5-yl)aniline is a pivotal chemical intermediate, increasingly recognized for its role in the development of novel therapeutics. Its unique structural features, particularly the presence of a metabolically stable tetrazole ring, position it as a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, molecular characteristics, a detailed synthesis protocol, and explores its significance as a bioisosteric analogue in modern drug design. Safety protocols and handling procedures are also delineated to ensure its effective and safe utilization in a research and development setting.

Chemical Identity and Molecular Characteristics

This compound is an aromatic amine featuring a disubstituted tetrazole ring. The tetrazole moiety, a five-membered heterocyclic ring with four nitrogen atoms, is a key pharmacophore that has garnered significant attention in medicinal chemistry.

CAS Number: 114934-51-9[1]

Molecular Formula: C₈H₉N₅[2]

Molecular Weight: 175.19 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvent systems and for the development of analytical methods.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Molecular Weight | 175.19 g/mol | [1][2] |

| Molecular Formula | C₈H₉N₅ | [2] |

| LogP | 0.45 | [3] |

| Rotatable Bonds | 1 | [3] |

The Tetrazole Moiety: A Cornerstone of Modern Medicinal Chemistry

The tetrazole ring is a prominent feature in numerous blockbuster drugs, where it often serves as a bioisosteric replacement for a carboxylic acid group.[4] Bioisosteres are functional groups that possess similar physicochemical properties and produce broadly similar biological effects. The substitution of a carboxylic acid with a tetrazole can offer several advantages in drug design:

-

Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid, leading to improved pharmacokinetic profiles.[4]

-

Increased Lipophilicity: This substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its oral bioavailability.[4]

-

Similar Acidity: The pKa of the N-H proton in a tetrazole ring is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

-